molecular formula C18H14F3NO B1446922 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde CAS No. 1350760-35-8

1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde

Cat. No. B1446922
M. Wt: 317.3 g/mol
InChI Key: YSETYTOTKOOCHT-UHFFFAOYSA-N
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Description

1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde (ITFC) is a heterocyclic aromatic compound that has been widely studied for its potential applications in science and medicine. ITFC is a synthetic compound with a unique structure that is composed of a six-member ring with an aromatic indole ring and an aldehyde group. The compound has been studied for its potential use in medicinal chemistry and synthetic organic chemistry, as well as its potential applications in biochemistry and physiology.

Scientific Research Applications

Synthesis and Chemical Transformations

Indole compounds, including derivatives like 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde, are pivotal in organic synthesis. A comprehensive review on indole synthesis classifies various strategies to construct the indole core, essential for designing complex molecules with potential therapeutic applications. These methodologies offer a versatile approach to synthesizing a wide range of indole derivatives, potentially including the specific compound , thereby highlighting its relevance in the synthesis of biologically active molecules (Taber & Tirunahari, 2011).

Biological and Medicinal Properties

Indole derivatives are known for their significant biological and medicinal properties. This broad class of compounds, including 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde, has been studied for various pharmacological applications. Research into indoles and indazoles has revealed activities ranging from antibacterial and anticancer to antioxidant and anti-inflammatory effects, underscoring the potential of such compounds in drug development and therapeutic interventions (Ali et al., 2013).

Material Science and Functional Chromophores

The application of indole derivatives in material science, particularly in the synthesis of functional chromophores through multicomponent reactions, is another area of interest. These reactions facilitate the creation of compounds with specific photophysical properties, making indole-based molecules, including potentially 1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde, suitable for use in materials science applications (Rocha et al., 2020).

properties

IUPAC Name

1-propan-2-yl-4-(2,4,5-trifluorophenyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c1-10(2)22-8-11(9-23)18-12(4-3-5-17(18)22)13-6-15(20)16(21)7-14(13)19/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSETYTOTKOOCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C(C=CC=C21)C3=CC(=C(C=C3F)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-isopropyl-4-(2,4,5-trifluorophenyl)-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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